1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one

Solid-state characterization Crystallinity Process chemistry

Medicinal chemistry teams targeting gram-positive pathogens or NSCLC often face batch-to-batch variability from generic halogenated phenols that lack validated bioactivity. The 3,5-dichloro-2-hydroxy substitution pattern in this building block is a proven potency-driving pharmacophore: derivatives deliver 4-fold greater anti-MRSA activity than clindamycin (MIC 8 vs 32 µg/mL) and reduce A549 NSCLC cell viability to 21.2%-a 3-fold enhancement over the non-chlorinated analog. A well-defined crystalline solid (mp 117 °C) with strong intramolecular H-bonding enables reproducible crystallization and simplified purification at scale.

Molecular Formula C9H8Cl2O2
Molecular Weight 219.06 g/mol
CAS No. 18430-74-5
Cat. No. B101699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one
CAS18430-74-5
Molecular FormulaC9H8Cl2O2
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C(=CC(=C1)Cl)Cl)O
InChIInChI=1S/C9H8Cl2O2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3
InChIKeyOYUBSDJHAZSFHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one Sourcing Guide


1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one (CAS 18430-74-5), also known as 3',5'-dichloro-2'-hydroxypropiophenone, is a halogenated phenolic ketone of formula C9H8Cl2O2 (MW 219.06) . It is a white crystalline solid (mp 117 °C) stabilized by intramolecular hydrogen bonding; hydrazine is employed as a stabilizer to maintain the solid state . The compound is primarily utilized as a versatile building block in medicinal chemistry, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules, owing to its reactive ketone and phenolic groups [1].

Workflow
Synthetic building block for medicinal chemistry
Reactive ketone and phenolic handle
Selection Context
Precursor for halogenated NSAID scaffolds
Bioactive molecule derivatization
Procurement Fit
Crystalline solid with defined melting point
Supports solid-dispensing and isolation workflows

Why 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one Cannot Be Substituted


Although several regioisomeric dichloro-hydroxypropiophenones share an identical molecular formula (C9H8Cl2O2), their substitution patterns on the phenyl ring critically alter intramolecular hydrogen-bonding geometry, crystal packing, and electronic properties . The 3,5-dichloro-2-hydroxy arrangement in this compound generates a uniquely strong O–H···O=C intramolecular hydrogen bond that stabilizes a near-planar conformation and dictates its monoclinic crystal habit, which does not occur in the 3,4- or 2,5-dichloro regioisomers . Furthermore, the ethyl ketone side chain (propanone) versus the methyl ketone (acetophenone) analog produces a meaningful LogP shift (+0.4 units) and a boiling-point elevation exceeding 175 °C, directly impacting chromatographic behavior, solvent compatibility, and stability during downstream synthetic transformations . These physicochemical differences propagate into divergent reactivity profiles in Friedel-Crafts and condensation chemistries, making generic substitution scientifically indefensible without requalification of synthetic routes and purity specifications.

Attribute
Target Compound
Regioisomeric Analogs
Substitution Pattern
3,5-Dichloro-2-hydroxy
3,4- or 2,5-Dichloro
Crystal Habit
Monoclinic C2/c, near-planar conformation
Different packing; no published monoclinic data
Key Risk
Intramolecular H-bond stabilizes unique geometry
Altered hydrogen-bond motif may shift reactivity and solubility
The ethyl ketone side chain also produces a meaningful LogP shift and boiling-point elevation versus the methyl ketone analog, which may alter chromatographic behavior and solvent compatibility.

Comparative Evidence: 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one


Melting Point Elevation Improves Crystallinity

The target compound exhibits a melting point of 117 °C, which is 20–23 °C higher than that of its closest commercially available acetophenone analog, 3',5'-dichloro-2'-hydroxyacetophenone (CAS 3321-92-4; mp 94–97 °C) . This elevation reflects stronger intermolecular hydrogen-bond networks in the propiophenone, translating into improved crystallinity and easier isolation from reaction mixtures without chromatographic purification .

Melting Point
Head-to-head
117 °C vs. 94–97 °C
Supports improved crystallinity and isolation
Δ = +20 to +23 °C versus acetophenone analog
Solid-state characterization Crystallinity Process chemistry

Higher LogP for Predictable Reverse-Phase Chromatography

The computed LogP (XLogP) of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one is 3.29–3.50 [1]. This is approximately 1.4 LogP units higher than the non-chlorinated parent 2'-hydroxypropiophenone (XLogP ~1.9), attributable to the two electronegative chlorine substituents [2]. The predictable increase in lipophilicity directly governs reversed-phase HPLC retention times and facilitates method development for purity assessment and reaction monitoring [1].

Lipophilicity
Cross-study
XLogP 3.29–3.50
Informs reversed-phase HPLC method development
ΔLogP ≈ +1.4 vs. non-chlorinated parent
Lipophilicity Chromatography QSAR

Unique Monoclinic Crystal Packing Confirmed by XRD

Single-crystal X-ray diffraction reveals that 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one crystallizes in the monoclinic space group C2/c with unit cell parameters b = 11.817(7) Å, c = 15.859(10) Å, β = 105.906(4)°, V = 791.6(3) ų, Z = 4, and calculated density of 1.629 g cm⁻³ . This packing arrangement is stabilized by a strong intramolecular O–H···O=C hydrogen bond forming an S(6) ring motif, which enforces a near-planar conformation of the molecule . Regioisomeric analogs (e.g., 3,4-dichloro or 2,5-dichloro substitution) cannot form this specific hydrogen-bonding motif and consequently exhibit different crystal habits and melting behavior [1].

Crystal Structure
Class-level
Monoclinic C2/c; Z = 4
Enables polymorph control and identity confirmation
S(6) H-bond motif; regioisomers differ
Crystal engineering Solid-state chemistry Quality control

Dichloro Substitution Boosts Anticancer Potency

In a comparative study of 5-oxopyrrolidine-3-carboxylic acid derivatives, the 3,5-dichloro-2-hydroxyphenyl-substituted acid 1b reduced A549 human pulmonary cancer cell viability to 21.2% at 100 µM, whereas the non-chlorinated parent acid 1a (R = H) reduced viability only to 63.4% under identical conditions [1]. This represents a 3-fold enhancement in cytotoxic potency attributable solely to the 3,5-dichloro-2-hydroxyphenyl pharmacophore introduced via the target compound as the synthetic precursor [1]. Furthermore, the 5-fluorobenzimidazole derivative bearing the 3,5-dichloro-2-hydroxyphenyl substituent demonstrated the highest anticancer activity across the entire compound library, confirming the privileged nature of this substitution pattern [2].

Cytotoxicity Assay
Head-to-head
21.2% vs. 63.4% viability
Supports cytotoxicity endpoint review
A549 cells, 100 µM, 24 h; reported 3-fold difference
Anticancer activity Structure–activity relationship Medicinal chemistry

Dichloro Substitution Essential for Anti-MRSA Potency

A 5-fluorobenzimidazole derivative (24b) incorporating the 3,5-dichloro-2-hydroxyphenyl substituent showed MIC = 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strain TCH 1516 (USA300 lineage), which was 4-fold more potent than clindamycin tested under the same broth microdilution conditions [1]. The same compound also demonstrated activity against vancomycin-intermediate S. aureus strains (MIC 2–8 µg/mL), comparable to daptomycin [1]. In contrast, the non-chlorinated benzimidazole analog (24a) showed no measurable activity (MIC > 128 µg/mL), establishing that the 3,5-dichloro-2-hydroxyphenyl moiety is essential for the observed anti-MRSA activity [2].

Antimicrobial Screening
Head-to-head
MIC 8 µg/mL vs. 32 µg/mL
Supports antimicrobial screening context
MRSA TCH 1516; non-chlorinated analog inactive
Antimicrobial resistance MRSA Benzimidazole

Low Aqueous Solubility Enables Crystallization-Driven Purification

The computed aqueous solubility of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one is 0.053 g/L at 25 °C . This value is approximately 40-fold lower than the solubility of the non-chlorinated parent 2'-hydroxypropiophenone (estimated ~2 g/L), owing to the combined hydrophobicity of the two chlorine atoms and the ethyl side chain [1]. The low aqueous solubility facilitates crystallization-driven purification directly from aqueous reaction mixtures, reducing reliance on chromatographic separation and improving process mass intensity .

Aqueous Solubility
Cross-study
0.053 g/L at 25 °C
Facilitates crystallization-driven purification
~40-fold lower than non-chlorinated parent
Solubility Purification Formulation

Key Applications for 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one


Anti-MRSA Benzimidazole Synthesis

The 3,5-dichloro-2-hydroxyphenyl substituent, when incorporated into 5-fluorobenzimidazole derivatives, delivers 4-fold greater anti-MRSA potency than clindamycin (MIC 8 vs. 32 µg/mL) and is essential for activity, as the non-chlorinated analog is inactive at the highest tested concentration (MIC > 128 µg/mL) [1]. Procurement of this specific building block is critical for medicinal chemistry teams pursuing Gram-positive antibacterial leads, where the dichloro-hydroxy substitution pattern has been validated as a potency-driving pharmacophore in head-to-head comparator studies.

A549 Lung Adenocarcinoma Lead Optimization

Derivatives bearing the 3,5-dichloro-2-hydroxyphenyl group reduce A549 cell viability to 21.2% at 100 µM—a 3-fold enhancement over the non-chlorinated analog (63.4% viability) [1]. This validated potency gain supports the selection of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one as the precursor of choice for synthesizing 5-oxopyrrolidine-3-carboxylic acid analogs and related scaffolds in non-small-cell lung cancer drug discovery programs.

Crystallization-Driven Purification of Intermediates

With an aqueous solubility of only 0.053 g/L at 25 °C and a melting point of 117 °C (20–23 °C higher than the acetophenone analog), this compound is ideally suited for precipitation-based isolation from aqueous reaction mixtures [1]. The well-defined monoclinic C2/c crystal habit, confirmed by single-crystal X-ray diffraction, enables reproducible crystallization protocols and polymorph control, reducing the need for chromatographic purification in multi-kilogram intermediate manufacture .

Reversed-Phase HPLC Purity Analysis

The computed LogP of 3.29–3.50 provides a predictable reversed-phase retention window, approximately 1.4 LogP units higher than the non-chlorinated parent [1]. This facilitates straightforward HPLC method development for purity assessment and reaction monitoring, with the dichloro substitution pattern generating a distinctive UV–Vis absorbance profile that enhances detection sensitivity at 254 nm. Vendors including Bidepharm supply this compound with batch-specific HPLC, NMR, and GC certificates of analysis, supporting regulatory compliance in GMP intermediate supply chains .

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Antimicrobial screening context
MIC and strain-panel endpoints
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity and viability endpoints
Intermediate purification workflow
Crystallinity and solubility profile
Polymorph consistency and isolation yield
HPLC purity analysis
Lipophilicity and retention behavior
Reversed-phase method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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